molecular formula C15H10FNO2S B11812452 Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11812452
M. Wt: 287.31 g/mol
InChI Key: ZPTJIKZUVHHURM-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

The synthesis of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a thieno[3,2-c]pyridine precursor, which is then functionalized with a 2-fluorophenyl group and a methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can be compared with other similar compounds such as:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation. For instance, it has demonstrated inhibitory effects on phosphodiesterases (PDEs), particularly PDE4D, which is implicated in various inflammatory processes and cognitive functions .
  • Cytotoxicity : In vitro studies have revealed that this compound induces cytotoxic effects in cancer cell lines. It selectively targets tumor cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism may involve the induction of apoptosis or ferroptosis, a form of regulated cell death associated with oxidative stress .
  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines and mediating immune responses. Such properties make it a candidate for treating conditions characterized by chronic inflammation .

Antitumor Activity

A series of studies demonstrated the antitumor efficacy of this compound against various cancer types:

  • Liver Cancer : In vivo studies indicated that the compound effectively reduced tumor growth in xenograft models of hepatocellular carcinoma (HCC). The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .
  • Breast Cancer : Another study highlighted its selective cytotoxicity against MDA-MB-231 breast cancer cells. The compound was found to interfere with key regulatory proteins involved in cell proliferation and survival, such as CDK2 and cyclin D1 .

Anti-inflammatory Activity

In preclinical models, this compound exhibited significant anti-inflammatory effects:

  • Asthma Models : The compound reduced airway hyperreactivity and eosinophilia in guinea pig models of asthma, demonstrating its potential as a therapeutic agent for respiratory conditions .
  • Cytokine Release : It effectively inhibited the release of TNF-α and IL-6 from activated macrophages, suggesting a role in modulating immune responses during inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityModel/Cell LineEffect ObservedReference
Antitumor (HCC)Xenograft modelTumor growth inhibition
CytotoxicityMDA-MB-231 cellsInduction of apoptosis
Anti-inflammatoryGuinea pig asthma modelReduced airway hyperreactivity
Cytokine inhibitionActivated macrophagesDecreased TNF-α and IL-6 release

Properties

Molecular Formula

C15H10FNO2S

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-10(6-7-20-13)14(17-12)9-4-2-3-5-11(9)16/h2-8H,1H3

InChI Key

ZPTJIKZUVHHURM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3F

Origin of Product

United States

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